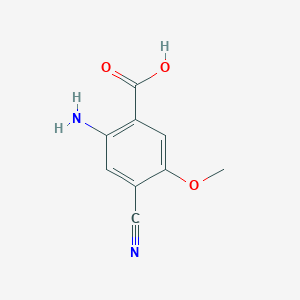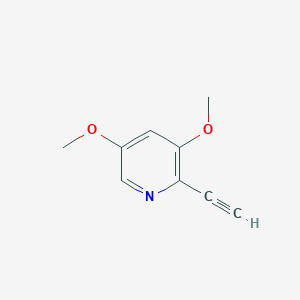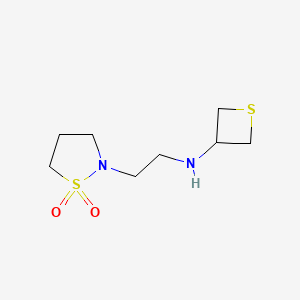
2-Amino-4-cyano-5-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-cyano-5-methoxybenzoic acid is an organic compound with the molecular formula C9H8N2O3. It is a derivative of benzoic acid, characterized by the presence of amino, cyano, and methoxy functional groups. This compound is used as a building block in the synthesis of various chemical compounds and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-cyano-5-methoxybenzoic acid typically involves the nitration of 4-methoxybenzoic acid, followed by reduction and subsequent cyanation. The reaction conditions often include the use of strong acids and bases, as well as specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-cyano-5-methoxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation products: 2-Hydroxy-4-cyano-5-methoxybenzoic acid.
Reduction products: 2-Amino-4-aminomethyl-5-methoxybenzoic acid.
Substitution products: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Amino-4-cyano-5-methoxybenzoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Amino-4-cyano-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The presence of functional groups such as amino, cyano, and methoxy allows it to form hydrogen bonds and other interactions with target molecules, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methoxybenzoic acid: Lacks the cyano group, making it less versatile in certain synthetic applications.
4-Amino-5-chloro-2-methoxybenzoic acid: Contains a chloro group instead of a cyano group, which affects its reactivity and applications.
Uniqueness
2-Amino-4-cyano-5-methoxybenzoic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-amino-4-cyano-5-methoxybenzoic acid |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-6(9(12)13)7(11)2-5(8)4-10/h2-3H,11H2,1H3,(H,12,13) |
InChI Key |
PXLCEQSUSZHBRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[f]quinoline-1,3(2H,4H)-dione](/img/structure/B12959952.png)













